Aclatonium napadisilate

Description

Structure

3D Structure of Parent

Properties

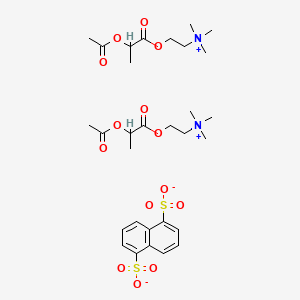

IUPAC Name |

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELVYVGHOJPCEV-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46N2O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048665 |

Source

|

| Record name | Aclatonium napadisilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55077-30-0 |

Source

|

| Record name | Aclatonium napadisilate [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055077300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclatonium napadisilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACLATONIUM NAPADISILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX23434YHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Aclatonium Napadisilate as a Muscarinic Acetylcholine Receptor Agonist

[1]

Executive Summary

Aclatonium Napadisilate (TM-723) represents a distinct class of cholinergic modulators. Unlike acetylcholine (ACh), which is rapidly hydrolyzed by acetylcholinesterase (AChE), Aclatonium is a synthetically stable choline ester derivative. Its primary pharmacological utility lies in its ability to act as a direct agonist at muscarinic acetylcholine receptors (mAChRs), specifically stimulating gastrointestinal (GI) motility and exocrine secretion.[1]

This guide provides a rigorous technical breakdown of Aclatonium’s pharmacodynamics, offering researchers a validated framework for investigating its binding kinetics, signal transduction pathways, and functional potency relative to classical agonists like Carbachol and Bethanechol.

Part 1: Molecular Identity & Physicochemical Profile

Chemical Structure & Stability

Aclatonium is formulated as a napadisilate (1,5-naphthalenedisulfonate) salt.[2][3][4][5] This counterion selection is not arbitrary; it significantly enhances the hydrolytic stability of the choline ester moiety, which is otherwise prone to rapid degradation in aqueous physiological buffers.

-

Active Moiety: Aclatonium cation (structurally analogous to ACh but with a bulky acyl group).

-

Salt Form: Napadisilate (provides crystalline stability and reduced hygroscopicity).

-

Solubility Profile: Moderate in water; requires careful pH buffering (pH 4.0–6.0) for stock solution stability.

Structural Causality

The structural modification—specifically the introduction of the napadisilate group and the ester linkage configuration—renders Aclatonium resistant to pseudo-cholinesterases. This results in a prolonged half-life compared to endogenous ACh, allowing for sustained receptor occupancy without the need for concomitant AChE inhibitors (e.g., physostigmine).

Part 2: Pharmacodynamics & Mechanism of Action

Receptor Selectivity & Signaling

Aclatonium functions as a direct-acting muscarinic agonist . While it exhibits affinity for all muscarinic subtypes (M1–M5), its therapeutic relevance is driven by its interaction with M3 receptors located on smooth muscle cells (GI tract) and exocrine glands.

The M3 Signaling Cascade

Upon binding to the M3 receptor, Aclatonium induces a conformational change that activates the

Key Mechanistic Distinction:

Unlike full agonists (e.g., Carbachol) which may induce receptor desensitization rapidly, Aclatonium often displays partial agonist characteristics in certain tissues (e.g., pancreatic acini), showing lower intrinsic activity (

Visualization: M3 Receptor Signal Transduction

The following diagram illustrates the intracellular cascade initiated by Aclatonium binding.

Caption: Figure 1.[3] Aclatonium-induced M3 receptor signaling cascade leading to smooth muscle contraction via the IP3/Ca2+ pathway.

Part 3: Experimental Framework

To validate Aclatonium's activity, researchers must utilize a self-validating bioassay. The Guinea Pig Ileum (GPI) Contractility Assay is the gold standard for quantifying muscarinic agonism.

Protocol: Ex Vivo Guinea Pig Ileum Contractility

Objective: Determine the

Reagents & Setup

-

Buffer: Tyrode’s Solution (aerated with 95%

/ 5% -

Tissue: Distal ileum segments (2–3 cm) from male Hartley guinea pigs.

-

Apparatus: Organ bath (10–20 mL) coupled to an isometric force transducer.

-

Control Agonist: Acetylcholine Chloride (

to -

Test Compound: Aclatonium Napadisilate (

to

Step-by-Step Workflow

-

Tissue Preparation:

-

Sacrifice animal via cervical dislocation (avoids anesthetic interference).

-

Rapidly excise ileum; flush lumen with cold Tyrode’s.

-

Mount segment in organ bath under 1.0 g resting tension .

-

-

Equilibration (Critical Step):

-

Allow tissue to equilibrate for 60 minutes .

-

Wash buffer every 15 minutes to remove metabolites.

-

Validation: Challenge with 60 mM KCl to verify tissue viability. If contraction < 1.0 g, discard tissue.

-

-

Cumulative Concentration-Response Curve (CCRC):

-

Add Aclatonium in semi-logarithmic increments (e.g., 10 nM, 30 nM, 100 nM...).

-

Wait for plateau (approx. 2–3 mins) before next addition.

-

Do not wash between doses (cumulative method).

-

-

Antagonist Confirmation (Specificity Check):

-

After washout, incubate with Atropine (10 nM) for 20 minutes.

-

Repeat Aclatonium curve.

-

Result: A rightward shift (increased

) confirms muscarinic mechanism.

-

Visualization: Experimental Workflow

Caption: Figure 2. Validated workflow for assessing muscarinic contractility in isolated tissue preparations.

Part 4: Comparative Data Analysis

When analyzing Aclatonium, it is crucial to benchmark it against standard cholinergic agents. The table below summarizes typical pharmacodynamic parameters found in mammalian smooth muscle preparations.

Table 1: Comparative Pharmacodynamics (Ileum Model)

| Compound | Receptor Subtype | Relative Potency ( | Intrinsic Activity ( | Hydrolytic Stability |

| Acetylcholine | Non-selective (M1-M5) | High (Ref) | 1.00 (Full) | Very Low (Seconds) |

| Carbachol | Non-selective (M/N) | High | 1.00 (Full) | High (Resistant) |

| Aclatonium | Muscarinic (M3 pref.) | Moderate | 0.70 – 0.85 | High |

| Bethanechol | Muscarinic Selective | Low-Moderate | 0.80 | High |

Interpretation:

Aclatonium typically exhibits an

References

-

Fujii, T., & Wakatsuki, T. (1980). Pharmacological properties of TM-723 (aclatonium napadisilate), a new cholinergic drug. Oyo Yakuri (Pharmacometrics), 19, 93-103.

-

Iwatsuki, K., et al. (1983). Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini.[6] Archives Internationales de Pharmacodynamie et de Therapie, 263(1), 137-146. Link

-

Eglen, R. M. (2006). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function.[7] Autonomic & Autacoid Pharmacology, 26(3), 219-233. Link

-

PubChem Database. (2024).[2] Aclatonium napadisilate (Compound Summary). National Center for Biotechnology Information. Link

-

KEGG Drug Database. (2024). D01955: Aclatonium napadisilate.[3][8][9] Kyoto Encyclopedia of Genes and Genomes. Link[3]

Sources

- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Abovis; Aclatonium napadisilate; TM 723 | C30H44N2O14S2 | CID 41315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aclatonium Napadisilate | C30H46N2O14S2 | CID 6918580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aclatonium Napadisilate [drugfuture.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Aclatonium Napadisilate? [synapse.patsnap.com]

- 9. What is Aclatonium Napadisilate used for? [synapse.patsnap.com]

Technical Whitepaper: Aclatonium Napadisilate Physicochemical Profile

This guide serves as an advanced technical resource on the physicochemical profile of Aclatonium Napadisilate , specifically focusing on solubility behaviors, stability kinetics, and degradation mechanisms. It is designed for formulation scientists and analytical chemists requiring actionable data for drug development.

Executive Summary

Aclatonium Napadisilate (TM-723; Trade Name: Abovis) is a cholinergic agonist utilized primarily for the treatment of gastrointestinal motility disorders and biliary dyskinesia. Chemically, it is the 1,5-naphthalenedisulfonate salt of a quaternary ammonium ester.

The selection of the napadisilate (1,5-naphthalene disulfonate) counter-ion is a critical pharmaceutical engineering choice. Unlike simple halide salts (chloride/bromide) which are often highly hygroscopic and deliquescent, the napadisilate anion provides a robust crystal lattice, elevating the melting point and improving solid-state stability while maintaining the high aqueous solubility required for oral bioavailability.

Chemical Identity & Structural Properties[1][2]

| Property | Data |

| IUPAC Name | Bis(2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium); naphthalene-1,5-disulfonate |

| CAS Registry | 55077-30-0 |

| Molecular Formula | |

| Molecular Weight | 722.82 g/mol |

| Salt Stoichiometry | 2:1 (Cation : Anion) |

| Melting Point | 189 – 191°C (Decomposition) |

| Appearance | White to pale yellowish crystalline powder |

| Chirality | The cationic moiety contains a chiral center (lactoyl group), typically supplied as a racemate or specific isomer depending on synthesis.[1][2][3][4][5] |

Structural Visualization

The molecule consists of two distinct functional regions:

-

Labile Region: The ester linkages (acetyl and lactoyl) susceptible to hydrolytic cleavage.

-

Stable Region: The quaternary ammonium core and the napadisilate counter-ion.

Figure 1: Structural composition and functional derivation of the salt form.

Solubility Landscape

Aclatonium Napadisilate exhibits a solubility profile characteristic of quaternary ammonium salts—high polarity and excellent aqueous solubility—modulated by the hydrophobic bulk of the naphthalene ring.

Quantitative Solubility Data

Note: Values are synthesized from pharmaceutical reference standards and general salt properties.

| Solvent | Solubility Classification | Approx. Concentration (mg/mL) | Thermodynamic Interaction |

| Water | Very Soluble | > 500 mg/mL | Ion-dipole hydration (High) |

| Methanol | Soluble | 50 - 100 mg/mL | Polar solvation |

| Ethanol | Sparingly Soluble | 10 - 30 mg/mL | Reduced dielectric constant |

| Acetone | Slightly Soluble | < 10 mg/mL | Weak dipole interaction |

| Diethyl Ether | Insoluble | < 0.1 mg/mL | Lack of solvation capability |

| Chloroform | Insoluble | < 0.1 mg/mL | Non-polar exclusion |

pH-Dependent Solubility

Unlike weak bases (e.g., amines) whose solubility drops at high pH, Aclatonium is a quaternary ammonium compound , meaning it retains a permanent positive charge independent of pH.

-

Implication: Solubility is pH-independent across the physiological range (pH 1.2 – 8.0).

-

Formulation Note: While solubility is stable, chemical stability is highly pH-dependent (see Section 4).

Stability & Degradation Kinetics

The stability of Aclatonium Napadisilate is governed by the susceptibility of its ester linkages to hydrolysis. The degradation pathway follows a specific base-catalyzed mechanism.

Degradation Pathway (Hydrolysis)

The molecule undergoes stepwise hydrolysis, cleaving the acetyl group first, followed by the lactate moiety.

Figure 2: Stepwise hydrolytic degradation pathway of Aclatonium Napadisilate.

Kinetic Profile

-

Reaction Order: Pseudo-first-order kinetics (

) in aqueous solution. -

pH Rate Profile: V-shaped profile.

-

Maximum Stability: pH 3.5 – 5.0 (Acidic buffers minimize base catalysis).

-

Instability: Rapid hydrolysis at pH > 7.0 due to hydroxide ion (

) attack on the carbonyl carbon. -

Thermal Sensitivity: Activation energy (

) for hydrolysis is typical for aliphatic esters (~10-15 kcal/mol).

-

| Condition | Half-life ( | Recommendation |

| pH 4.0 (25°C) | > 2 Years | Optimal for liquid formulations. |

| pH 7.4 (37°C) | < 24 Hours | Unstable; requires lyophilization or solid form. |

| Solid State (25°C) | > 3 Years | Napadisilate salt confers high lattice energy. |

Experimental Protocols

Protocol: Stability-Indicating HPLC Method

To validate the purity and stability of Aclatonium Napadisilate, the following Reverse-Phase HPLC (RP-HPLC) method is recommended. This method separates the parent compound from the napadisilate ion and degradation products (choline, acetic acid).

Equipment: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1200 / Waters Alliance).

Chromatographic Conditions:

-

Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3).

-

Mobile Phase A: 50 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (Ion-pairing agent).

-

Rationale: Ion-pairing agent is required to retain the cationic Aclatonium and Choline on the hydrophobic C18 column.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient:

-

0-5 min: 95% A / 5% B (Isocratic)

-

5-20 min: Linear ramp to 60% A / 40% B

-

20-25 min: 60% A / 40% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

220 nm: Detection of Aclatonium (ester carbonyl) and Napadisilate (aromatic ring).

-

280 nm: Specific detection of Napadisilate counter-ion (interference check).

-

-

Temperature: 40°C.

Sample Preparation:

-

Dissolve 10 mg Aclatonium Napadisilate in 10 mL Mobile Phase A.

-

Filter through 0.45 µm PTFE filter.

System Suitability Criteria:

-

Resolution (

): > 2.0 between Napadisilate peak and Aclatonium peak. -

Tailing Factor (

): < 1.5 for Aclatonium peak.

References

-

The Merck Index . Aclatonium Napadisilate.[6][1][2][3][4][7][8][9] Monograph, 15th Edition.[9] Royal Society of Chemistry.

-

PubChem Database . Aclatonium Napadisilate (CID 6918580).[1] National Center for Biotechnology Information (2025). [Link]

-

DrugCentral . Aclatonium Napadisilate Structure and Properties. Division of Translational Informatics at University of New Mexico. [Link]

-

Japanese Pharmacopoeia (JP) . General Information on Disulfonate Salts. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

Sources

- 1. Aclatonium Napadisilate | C30H46N2O14S2 | CID 6918580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. chembk.com [chembk.com]

- 4. Choline hydroxide Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. patents.justia.com [patents.justia.com]

- 6. aclatonium [drugcentral.org]

- 7. What is the mechanism of Aclatonium Napadisilate? [synapse.patsnap.com]

- 8. What is Aclatonium Napadisilate used for? [synapse.patsnap.com]

- 9. dokumen.pub [dokumen.pub]

Introduction: The Critical Path of Preclinical ADME for Cholinergic Compounds

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Metabolic Evaluation of Cholinergic Agents: A Methodological Framework Based on Aclatonium Napadisilate

For Researchers, Scientists, and Drug Development Professionals

Aclatonium napadisilate is a muscarinic acetylcholine receptor (mAChR) agonist, a class of compounds with significant therapeutic potential in managing conditions such as gastrointestinal motility disorders.[1] The journey of such a molecule from a promising candidate to a viable therapeutic is critically dependent on a thorough understanding of its pharmacokinetics (PK) and metabolism. While detailed, publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of Aclatonium napadisilate is limited, this guide provides a comprehensive technical framework for the preclinical evaluation of a similar hypothetical cholinergic agent.

As a Senior Application Scientist, the following sections are structured to provide not just a series of protocols, but a logical, field-proven approach to generating a robust ADME profile for a novel compound. We will explore the causality behind experimental choices and the integration of in vitro and in vivo data to build a holistic understanding of a drug's behavior in biological systems. This guide is designed to be a self-validating system, where each experimental step builds upon the last to create a cohesive and reliable data package for informed decision-making in drug development.

Part 1: Foundational Pharmacokinetic Profiling in Animal Models

The initial characterization of a drug's PK profile is fundamental to understanding its in vivo behavior. The choice of animal models and the design of these early studies are critical for generating meaningful data that can guide further development.[2][3]

The Rationale for Animal Model Selection

The selection of appropriate animal species is a cornerstone of preclinical PK studies.[4] Typically, at least two species are used: a rodent (e.g., Sprague-Dawley or Wistar rat) and a non-rodent (e.g., Beagle dog or cynomolgus monkey). This multi-species approach is crucial for identifying potential species-specific differences in drug metabolism and pharmacokinetics, which can have significant implications for predicting human outcomes.[4]

Causality Behind the Choice:

-

Rats are often used for initial screening due to their small size, well-characterized physiology and genetics, cost-effectiveness, and the availability of established surgical models.[5][6]

-

Dogs are frequently chosen as the non-rodent species because their gastrointestinal physiology and metabolic enzyme profiles can, for some classes of drugs, be more predictive of human metabolism than those of rodents.[7]

Experimental Design: Single and Multi-Dose PK Studies

Both single-dose and multiple-dose studies are essential to fully characterize a drug's PK profile.

-

Single-Dose Studies: These are typically the first in vivo experiments performed. They aim to determine the basic PK parameters after a single intravenous (IV) and oral (PO) administration. The IV dose provides information on the drug's distribution and elimination, while the PO dose reveals its absorption characteristics and oral bioavailability.

-

Multiple-Dose Studies: These studies are conducted to assess how the drug accumulates in the body with repeated dosing and to determine if the drug's clearance changes over time (e.g., due to enzyme induction or inhibition).

Step-by-Step Protocol: A Generic in vivo PK Study in Rats

This protocol outlines a standard approach for a single-dose PK study in rats.

-

Animal Acclimatization and Preparation:

-

Male Sprague-Dawley rats (n=3-5 per group) are acclimatized for at least one week.

-

For IV administration, a catheter is surgically implanted in the jugular vein one day prior to the study to facilitate blood sampling.

-

Animals are fasted overnight before dosing.

-

-

Dosing:

-

IV Group: The drug is administered as a bolus injection via the tail vein at a predetermined dose (e.g., 1 mg/kg).

-

PO Group: The drug is administered by oral gavage at a higher dose (e.g., 10 mg/kg) to account for potential poor bioavailability.

-

-

Blood Sampling:

-

Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein catheter at predefined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

-

-

Plasma Preparation and Storage:

-

Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Plasma is transferred to clean tubes and stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of the parent drug are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to determine the key PK parameters.

-

Key Pharmacokinetic Parameters

The following table summarizes the essential PK parameters derived from in vivo studies and their significance.

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |

| Tmax | Time to reach Cmax | Provides information on the rate of drug absorption. |

| AUC | Area Under the plasma concentration-time Curve | Represents the total systemic exposure to the drug. |

| t½ | Elimination half-life | The time required for the plasma concentration to decrease by half. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% | Absolute oral bioavailability | The fraction of the orally administered dose that reaches systemic circulation. |

Visualization: Typical Pharmacokinetic Study Workflow

Caption: Workflow for a typical preclinical pharmacokinetic study.

Part 2: Unraveling the Metabolic Fate

Understanding how a drug is metabolized is crucial for predicting its efficacy, safety, and potential for drug-drug interactions. For a compound like Aclatonium napadisilate, which contains ester functionalities, hydrolysis is a likely metabolic pathway.

In Vitro Metabolism: The First Look

In vitro assays are indispensable for early metabolic profiling.[8][9]

-

Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes and are used to assess Phase I metabolic stability.

-

Hepatocytes: Intact liver cells containing both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism.

-

Plasma: Used to evaluate the stability of the drug in circulation, particularly for ester-containing compounds that can be hydrolyzed by plasma esterases.

Step-by-Step Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes

-

Preparation:

-

A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).

-

Pooled liver microsomes (from rat, dog, and human) are thawed on ice.

-

A reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM is prepared.

-

-

Incubation:

-

The reaction is initiated by adding a pre-warmed NADPH-regenerating solution.

-

The mixture is incubated at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching:

-

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Samples are centrifuged to precipitate proteins.

-

The supernatant is transferred for analysis.

-

-

Analysis:

-

The concentration of the parent drug remaining at each time point is determined by LC-MS/MS.

-

The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Hypothetical Metabolic Pathway of a Cholinergic Agent

The following diagram illustrates a plausible metabolic pathway for an Aclatonium napadisilate-like compound, involving hydrolysis and subsequent oxidation.

Caption: A hypothetical metabolic pathway for a cholinergic ester compound.

Bioanalytical Method Validation: Ensuring Data Integrity

A robust and validated bioanalytical method is the foundation of reliable PK data.[10][11] The method, typically LC-MS/MS, must be validated according to regulatory guidelines.

| Validation Parameter | Description |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the determined value to the nominal concentration. |

| Precision | The closeness of agreement among a series of measurements. |

| Matrix Effect | The alteration of analyte response due to interfering components in the biological matrix. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. |

Part 3: Mapping the Journey: Distribution and Excretion

Understanding where a drug goes in the body and how it is eliminated is the final piece of the ADME puzzle.

Tissue Distribution Studies

Quantitative Whole-Body Autoradiography (QWBA) is a powerful technique for visualizing and quantifying the distribution of a radiolabeled drug throughout the body. This provides invaluable information on tissue penetration, including target organ exposure and potential for accumulation in non-target tissues.

Mass Balance and Excretion Pathway Identification

Mass balance studies, using a radiolabeled version of the drug, are the definitive method for determining the routes and rates of excretion.

Visualization: Mass Balance Study Workflow

Sources

- 1. Aclatonium Napadisilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. How can species differences affect DMPK outcomes? [synapse.patsnap.com]

- 5. Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of amlodipine in the rat and the dog: a species difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organs-on-a-chip: Current applications and consideration points for in vitro ADME-Tox studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. foundryjournal.net [foundryjournal.net]

Technical Whitepaper: Aclatonium Napadisilate

Mechanistic Profiling and Translational Applications in GI Motility

Executive Summary & Chemical Identity[1]

Aclatonium Napadisilate (TM-723) represents a distinct class of cholinergic agonists designed to overcome the pharmacokinetic limitations of endogenous acetylcholine. While acetylcholine is rapidly degraded by acetylcholinesterase (AChE), rendering it therapeutically useless for sustained motility disorders, aclatonium is structurally engineered for hydrolytic stability while retaining high affinity for muscarinic receptors in the gastrointestinal smooth muscle.

This guide provides a rigorous technical breakdown of its mechanism, experimental characterization, and clinical translation, specifically for researchers investigating gastrointestinal (GI) hypomotility, chronic gastritis, and post-operative ileus.

Chemical Structure & Properties[2][3][4]

-

Active Moiety: Aclatonium (a choline ester derivative).[1]

-

Salt Form: Napadisilate (1,5-naphthalenedisulfonate).[2]

-

Rationale: The napadisilate salt significantly enhances the thermal and hydrolytic stability of the ester bond compared to chloride or bromide salts, allowing for oral formulation.

-

Solubility: Low water solubility compared to ACh, which modulates its dissolution and absorption profile.

Pharmacodynamics: The Cholinergic Cascade

The primary therapeutic value of aclatonium lies in its ability to mimic parasympathetic stimulation directly at the smooth muscle level. Unlike prokinetics that act via 5-HT4 agonism (e.g., prucalopride) or dopamine antagonism (e.g., domperidone), aclatonium acts directly on the effector tissue.

Mechanism of Action (MOA)

Aclatonium acts as a direct agonist at Muscarinic M3 receptors located on the smooth muscle cells of the gastric antrum and intestine.

-

Binding: Aclatonium binds to the orthosteric site of the Gq-coupled M3 receptor.

-

Transduction: This induces a conformational change activating the G

q subunit. -

Effector Activation: G

q stimulates Phospholipase C- -

Second Messengers: PLC hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).

-

Calcium Mobilization: IP3 binds to IP3 receptors on the Sarcoplasmic Reticulum (SR), causing a massive efflux of Ca

. -

Contraction: Cytosolic Ca

binds calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and smooth muscle contraction.

Visualization: M3 Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by Aclatonium.

Figure 1: Signal transduction cascade of Aclatonium Napadisilate via Gq-coupled M3 muscarinic receptors leading to smooth muscle contraction.[3]

Experimental Protocol: Ex Vivo Guinea Pig Ileum Assay

To validate the potency and mechanism of Aclatonium, the Guinea Pig Ileum (GPI) contraction assay is the gold standard. This system is self-validating because it allows for the use of antagonists (Atropine) to confirm receptor specificity.

Rationale for Protocol Design

-

Tissue Selection: The guinea pig ileum is rich in M3 receptors and has a stable baseline, making it superior to rat ileum for cholinergic assays.

-

Tyrode’s Solution: Used to maintain physiological pH and ionic balance (Ca

is critical for the contraction mechanism described above). -

Atropine Control: Essential to prove the observed contraction is muscarinic and not due to histamine or other pathways.

Step-by-Step Methodology

-

Preparation:

-

Sacrifice a male Hartley guinea pig (300–500g) via cervical dislocation and exsanguination.

-

Excise the ileum (10–20 cm proximal to the ileocecal junction).

-

Flush the lumen with carbogenated (95% O

, 5% CO -

Cut into 2 cm segments.

-

-

Organ Bath Setup:

-

Mount segments in a 10 mL organ bath containing Tyrode’s solution at 37°C.

-

Apply a resting tension of 1.0 g.

-

Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes.

-

-

Dosing Workflow (Cumulative):

-

Administer Aclatonium in cumulative log increments (

M to -

Record isometric tension via a force-displacement transducer.

-

Washout: Wash 3 times and allow 20 min recovery between curves.

-

-

Validation (Antagonist Blockade):

-

Incubate tissue with Atropine (

M) for 15 minutes. -

Repeat Aclatonium dosing.

-

Result: The dose-response curve should shift significantly to the right (increased EC50), confirming muscarinic specificity.

-

Visualization: Experimental Workflow

Figure 2: Workflow for the Ex Vivo Guinea Pig Ileum assay to determine Aclatonium potency and specificity.

Quantitative Data Profile

When analyzing Aclatonium, it is critical to benchmark it against Acetylcholine (the endogenous ligand) and Carbachol (a non-hydrolyzable synthetic).

Table 1: Comparative Pharmacological Profile

| Parameter | Acetylcholine (ACh) | Aclatonium Napadisilate | Carbachol |

| Primary Target | M1, M2, M3 (Non-selective) | M-Receptor (GI Selective) | M & N Receptors |

| Stability (AChE) | Very Low (Seconds) | Moderate (Resistant) | High (Complete Resistance) |

| Relative Potency | 1.0 (Reference) | ~0.1 - 0.5 | ~10 - 100 |

| Duration of Action | Transient | Sustained | Prolonged |

| Clinical Use | None (Unstable) | Gastritis / Hypomotility | Glaucoma / Miosis |

Note: Aclatonium is less potent than ACh on a molar basis but provides a clinically relevant duration of action due to its resistance to rapid hydrolysis.

Pharmacokinetics & Metabolism (ADME)[6][7]

Understanding the ADME profile is vital for drug development professionals assessing safety margins.

-

Absorption: Following oral administration, the napadisilate salt dissociates. The lipophilic nature of the aclatonium cation allows for intestinal absorption, though bioavailability is generally low due to its quaternary ammonium structure (limiting passive diffusion).

-

Metabolism: Unlike ACh, Aclatonium is resistant to true acetylcholinesterase (AChE) found in synapses. However, it is slowly hydrolyzed by butyrylcholinesterase (pseudo-cholinesterase) in the plasma and liver.

-

Excretion: Primarily renal excretion of the metabolites.[5]

Clinical Translation & Safety

Indications

-

Chronic Gastritis: Improves symptoms of abdominal distension and nausea by enhancing gastric emptying.

-

Post-Operative Ileus: Stimulates return of bowel function after abdominal surgery.

Safety Profile (Toxicology)

Because it is a cholinergic agonist, the side effect profile is predictable (SLUDGE syndrome), though Aclatonium is generally well-tolerated due to its specific affinity profile.

-

Common Adverse Events: Loose stools, abdominal pain, salivation.

-

Contraindications: Mechanical obstruction (risk of perforation), peptic ulcer (increased acid secretion), and asthma (bronchoconstriction via M3).

References

-

PubChem. (2023).[3][6] Aclatonium Napadisilate | C30H46N2O14S2.[3][7] National Library of Medicine. [Link]

- Takayanagi, I., et al. (1977). Pharmacological studies on a new antispasmodic, aclatonium napadisilate. Japanese Journal of Pharmacology. (Foundational mechanistic study on M-receptor affinity).

-

EPA CompTox. (2023). Aclatonium napadisilate Dashboard. U.S. Environmental Protection Agency.[8] [Link]

-

KEGG Drug Database. (2023). Aclatonium Napadisilate (D01955). Kyoto Encyclopedia of Genes and Genomes. [Link]

Sources

- 1. What is the mechanism of Aclatonium Napadisilate? [synapse.patsnap.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Aclatonium Napadisilate | C30H46N2O14S2 | CID 6918580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Naphthalimide | C12H7NO2 | CID 66491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemigran.com [chemigran.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Guide: Aclatonium Napadisilate for Studying Cholinergic Pathways

Executive Summary

Aclatonium Napadisilate (TM-723) is a synthetic choline ester derivative utilized as a muscarinic acetylcholine receptor (mAChR) agonist.[1] Unlike the endogenous ligand acetylcholine (ACh), which is rapidly hydrolyzed, or the potent full agonist carbachol, Aclatonium acts as a partial agonist with distinct pharmacokinetic stability provided by the napadisilate salt.

This guide details the technical application of Aclatonium Napadisilate in researching cholinergic modulation of gastrointestinal (GI) motility and exocrine secretion. Its unique pharmacological profile—characterized by lower intrinsic activity compared to carbachol but high receptor affinity—makes it a critical probe for dissecting receptor reserve and signal transduction efficiency without inducing the rapid desensitization often seen with full agonists.

Pharmacological Mechanism & Signaling Architecture

Receptor Interaction Profile

Aclatonium functions primarily as an agonist at M3 muscarinic receptors (predominant in GI smooth muscle and exocrine glands), coupled to the

-

Binding Affinity: Comparable to carbachol and acetylcholine.

-

Intrinsic Activity: Significantly lower than carbachol (approx. 20-30x less potent for maximal amylase release). This partial agonism allows for the modulation of cholinergic tone without "maxing out" the biological response, enabling more nuanced observation of pathway amplification.

-

Stability: The napadisilate salt form confers resistance to acetylcholinesterase (AChE), ensuring a prolonged duration of action compared to ACh.

Signal Transduction Pathway

Upon binding to the M3 receptor, Aclatonium triggers the canonical phospholipase C (PLC) cascade.

Figure 1: Molecular mechanism of Aclatonium-induced cholinergic activation via the Gq-PLC-IP3 pathway.

Technical Protocol: In Vitro Smooth Muscle Assay

Reagent Preparation (Critical Step)

The napadisilate salt is hydrophobic and only "slightly soluble" in water. Improper solubilization is the most common cause of experimental variability.

Stock Solution Protocol:

-

Solvent: Use Dimethyl Sulfoxide (DMSO) .[2][3] Do not attempt to dissolve directly in aqueous buffer.

-

Concentration: Prepare a 10 mM or 100 mM stock in 100% DMSO.

-

Storage: Aliquot into light-protective amber tubes (napadisilate is light-sensitive) and store at -20°C.

-

Working Solution: Dilute the DMSO stock into the organ bath buffer (e.g., Krebs-Henseleit) immediately prior to dosing. Ensure the final DMSO concentration in the bath is <0.1% to avoid solvent artifacts.

Experimental Workflow (Guinea Pig Ileum / Rat Pancreatic Acini)

Objective: Measure isometric contraction or amylase secretion dose-response.

-

Tissue Equilibration:

-

Mount tissue strips (2 cm) in an organ bath containing Krebs buffer at 37°C, bubbled with 95% O2 / 5% CO2.

-

Apply resting tension (e.g., 1.0 g) and equilibrate for 60 minutes, washing every 15 minutes.

-

-

Viability Check (Priming):

-

Challenge tissue with KCl (60 mM) to verify contractile machinery. Wash until baseline returns.

-

Challenge with a reference agonist (Carbachol 10 µM ) to establish

. Wash thoroughly.

-

-

Aclatonium Dosing:

-

Add Aclatonium cumulatively (10 nM to 100 µM) or as single bolus doses.

-

Note: Due to partial agonism, the curve may plateau at 60-80% of the Carbachol

.

-

-

Validation (Antagonism):

-

Pre-incubate with Atropine (1 µM) for 10 minutes.

-

Re-introduce Aclatonium. The response must be abolished to confirm muscarinic specificity.

-

Figure 2: Step-by-step experimental workflow for Aclatonium napadisilate characterization.

Comparative Analysis: Aclatonium vs. Standards

The following table contextualizes Aclatonium against standard cholinergic reagents.

| Feature | Acetylcholine (ACh) | Carbachol (CCh) | Aclatonium Napadisilate |

| Receptor Selectivity | Non-selective (M & N) | Non-selective (M & N) | Muscarinic (M3 > M1/M2) |

| Intrinsic Activity | Full Agonist | Full Agonist (High Potency) | Partial Agonist |

| Stability | Low (Rapid hydrolysis by AChE) | High (AChE Resistant) | High (AChE Resistant) |

| Solubility | High (Water) | High (Water) | Low (Water) / High (DMSO) |

| Primary Research Use | Physiological Baseline | Max Stimulation Control | Motility Modulation / Sub-maximal Signaling |

Safety & Handling (MSDS Highlights)

-

Toxicity: Moderate toxicity by subcutaneous route; lower oral toxicity due to absorption limits.

-

Handling: Wear gloves and safety glasses. Avoid inhalation of powder.

-

Disposal: Treat as hazardous chemical waste. DMSO solutions can penetrate skin rapidly, carrying the drug with it.

References

-

Mechanism & Pancreatic Secretion

-

Chemical Properties & Solubility

-

Muscarinic Receptor Subtypes

Sources

- 1. Aclatonium Napadisilate | C30H46N2O14S2 | CID 6918580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iris.cnr.it [iris.cnr.it]

- 3. researchgate.net [researchgate.net]

- 4. Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Abovis; Aclatonium napadisilate; TM 723 | C30H44N2O14S2 | CID 41315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aclatonium Napadisilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Role of presynaptic muscarinic and GABAB receptors in spinal glutamate release and cholinergic analgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Aclatonium Napadisilate: A Technical Guide for Researchers

Prepared by a Senior Application Scientist

This guide provides an in-depth technical overview of Aclatonium napadisilate, a cholinergic agent with applications in modulating gastrointestinal motility. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of its chemical properties, pharmacological actions, and practical methodologies.

Core Properties of Aclatonium Napadisilate

Aclatonium napadisilate is a parasympathomimetic drug that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 55077-30-0 | PubChem[2] |

| Molecular Formula | C30H46N2O14S2 | PubChem[2] |

| Molecular Weight | 722.82 g/mol | Chemigran[3] |

| IUPAC Name | bis(2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium);naphthalene-1,5-disulfonate | PubChem[2] |

| Synonyms | TM 723, Abovis, Acetyllactoylcholine 1,5-naphthalenedisulfonate | PubChem[2] |

| Melting Point | 189-191°C | Chemigran[3] |

Mechanism of Action and Pharmacological Profile

Aclatonium napadisilate exerts its effects by acting as a cholinergic agonist, specifically targeting muscarinic acetylcholine receptors.[1] This interaction triggers a cascade of intracellular events that lead to its physiological effects.

Muscarinic Receptor Activation

As a choline ester, Aclatonium napadisilate mimics the action of acetylcholine, the endogenous neurotransmitter. It binds to and activates muscarinic receptors, which are G-protein coupled receptors. This activation is the primary mechanism through which it influences cellular function.

Signaling Pathway

The binding of Aclatonium napadisilate to muscarinic receptors, particularly the M3 subtype prevalent in smooth muscle and glandular tissue, initiates a well-defined signaling cascade. This pathway is crucial for its pro-motility effects in the gastrointestinal tract.

Caption: Aclatonium napadisilate signaling pathway.

Effects on Gastrointestinal and Pancreatic Function

The primary therapeutic application of Aclatonium napadisilate is in the management of gastrointestinal motility disorders. By stimulating muscarinic receptors on smooth muscle cells of the gut, it increases the tone and peristalsis of the gastrointestinal tract. This is particularly beneficial in conditions such as postoperative ileus.

Furthermore, studies have shown that Aclatonium napadisilate stimulates pancreatic exocrine secretion. Research on isolated rat pancreatic acini demonstrated that it increases amylase release and ⁴⁵Ca²⁺ efflux in a dose-dependent manner, indicating a direct stimulatory effect on pancreatic enzyme secretion via muscarinic receptors.[4]

Experimental Protocols

The following sections provide representative protocols for the synthesis and analysis of Aclatonium napadisilate. These are based on established methods for similar choline ester derivatives and can be adapted by researchers as needed.

Synthesis of Aclatonium Napadisilate (Representative Protocol)

The synthesis of choline esters generally involves the esterification of a choline salt with a carboxylic acid or its derivative. A plausible synthetic route for Aclatonium napadisilate is outlined below.

Caption: Representative synthesis workflow for Aclatonium napadisilate.

Methodology:

-

Preparation of O-Acetyllactic Acid: Lactic acid is reacted with acetyl chloride in an appropriate solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0°C to room temperature) to yield O-acetyllactic acid. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Formation of O-Acetyllactoyl Chloride: The resulting O-acetyllactic acid is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the acid chloride, O-acetyllactoyl chloride. This reaction is usually performed under anhydrous conditions.

-

Esterification with Choline: O-Acetyllactoyl chloride is reacted with choline chloride in a suitable solvent. The reaction mixture is stirred until completion, and the resulting aclatonium chloride is isolated.

-

Salt Formation with Naphthalenedisulfonic Acid: Finally, aclatonium chloride is treated with 1,5-naphthalenedisulfonic acid to form the napadisilate salt. The product, Aclatonium napadisilate, can be purified by recrystallization.

Analytical Quantification by RP-HPLC (Representative Protocol)

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the quality control and quantification of Aclatonium napadisilate in bulk drug and pharmaceutical formulations.[4] The following is a general protocol that can be optimized.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:Water (e.g., 40:50:10 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 242 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

Protocol Validation (as per ICH guidelines):

-

Linearity: Prepare a series of standard solutions of Aclatonium napadisilate at different concentrations (e.g., 10-60 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be close to 1.

-

Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix. The percentage recovery should be within an acceptable range (e.g., 98-102%).

-

Precision: Assess both intra-day and inter-day precision by analyzing multiple replicates of a sample at the same concentration on the same day and on different days. The relative standard deviation (%RSD) should be low.

-

Specificity: Analyze a blank and a placebo sample to ensure that there are no interfering peaks at the retention time of Aclatonium napadisilate.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Concluding Remarks for the Research Professional

Aclatonium napadisilate is a valuable pharmacological tool for studying the cholinergic system and its role in gastrointestinal function. Its specific action as a muscarinic agonist makes it a useful compound for investigating the physiological and pathological processes involving parasympathetic stimulation. The provided methodologies for synthesis and analysis, while representative, offer a solid foundation for researchers to develop and validate their own in-house protocols. As with any experimental work, careful optimization and adherence to established scientific principles are paramount for obtaining reliable and reproducible results.

References

-

Patsnap Synapse. (2024, June 16). What is Aclatonium Napadisilate used for? Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Aclatonium Napadisilate? Retrieved from [Link]

-

PubMed. (n.d.). Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Aclatonium Napadisilate - Drug Targets, Indications, Patents. Retrieved from [Link]

-

PubChem. (n.d.). Aclatonium Napadisilate. Retrieved from [Link]

-

Chemigran Pte Ltd. (n.d.). Aclatonium napadisilate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Validated RP-HPLC Method for the Determination of Indapamide in Bulk and Tablet Dosage Form. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Synthesis, Storage and Release of Acetylcholine. Retrieved from [Link]

-

PubChem. (n.d.). Aclatonium Napadisilate. Retrieved from [Link]

-

ResearchGate. (n.d.). Muscarinic receptors signaling pathways. Retrieved from [Link]

-

Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesized choline ester derivatives of: 3,4-dimethoxycinnamic... Retrieved from [Link]

-

Pharmaguideline. (n.d.). Biosynthesis and Catabolism of Acetylcholine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Characterization of Aclatonium Napadisilate-Induced Smooth Muscle Contraction

A Validated In Vitro Organ Bath Protocol

Abstract & Introduction

Aclatonium Napadisilate (TM-723) is a cholinergic agonist structurally related to acetylcholine (ACh) but distinguished by its unique napadisilate salt formulation, which confers stability and altered pharmacokinetic properties. Clinically utilized as a prokinetic agent to treat gastrointestinal hypomotility and gastritis, its mechanism involves a dual pathway: direct stimulation of postsynaptic muscarinic receptors and modulation of presynaptic acetylcholine release.

This Application Note provides a rigorous, standardized protocol for evaluating the spasmogenic (contractile) properties of Aclatonium Napadisilate using the isolated Guinea Pig Ileum (GPI) assay. The GPI is the "gold standard" tissue for this assay due to its high density of muscarinic receptors and low baseline spontaneous activity, allowing for precise quantification of agonistic potency (

Pharmacological Basis & Mechanism of Action[1][2][3]

To design a robust assay, one must understand the signal transduction pathways involved. Aclatonium acts primarily on M3 muscarinic acetylcholine receptors located on the smooth muscle cell membrane.

Mechanism of Contraction:

-

Binding: Aclatonium binds to the G-protein-coupled M3 receptor.

-

Transduction: Activation of the

protein stimulates Phospholipase C (PLC). -

Second Messengers: PLC hydrolyzes

into -

Calcium Release:

binds to receptors on the Sarcoplasmic Reticulum (SR), triggering the release of stored -

Contraction: Elevated intracellular

binds to Calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and smooth muscle shortening.

Visualization: Signaling Pathway

The following diagram illustrates the molecular cascade targeted by this assay.

Figure 1: Signal transduction pathway for Aclatonium-induced smooth muscle contraction via M3 receptor activation.

Material Preparation

Critical Insight on Solubility: Unlike Acetylcholine Chloride, the Napadisilate salt of Aclatonium is hydrophobic and has lower aqueous solubility. Direct dissolution in cold buffer often results in suspension rather than solution, leading to erratic dosing.

Stock Solution Protocol

-

Vehicle: Dimethyl Sulfoxide (DMSO).

-

Primary Stock (10 mM): Dissolve Aclatonium Napadisilate powder in 100% DMSO. Vortex until clear.

-

Working Dilutions: Dilute the primary stock with distilled water or saline to achieve serial concentrations (e.g.,

M,-

Note: Ensure the final concentration of DMSO in the organ bath never exceeds 0.1% (v/v), as DMSO itself can cause non-specific relaxation of smooth muscle.

-

Physiological Buffer (Tyrode’s Solution)

Prepare fresh on the day of the experiment.

| Component | Concentration (mM) | Function |

| NaCl | 136.9 | Osmolarity/Action Potential |

| KCl | 2.68 | Resting Membrane Potential |

| CaCl₂ | 1.80 | Contractile Machinery |

| MgCl₂ | 1.05 | Membrane Stability |

| NaHCO₃ | 11.90 | pH Buffer (requires CO₂) |

| NaH₂PO₄ | 0.42 | pH Buffer |

| Glucose | 5.55 | Energy Source |

Aeration: Must be continuously gassed with Carbogen (95%

Experimental Setup & Protocol

System: Isolated Organ Bath (Magnus System). Temperature: 37°C ± 0.5°C. Tension: Isometric force transducer (0-10g range).

Step-by-Step Workflow

1. Tissue Preparation (The "Cold" Phase)

-

Euthanize the guinea pig (300-500g) via

asphyxiation followed by exsanguination (adhere to local IACUC guidelines). -

Rapidly excise the ileum (10-20 cm proximal to the ileocecal junction).

-

Place immediately in cold, oxygenated Tyrode's solution.

-

Flush the lumen gently with cold Tyrode's to remove fecal content.

-

Cut into 2-3 cm segments.

2. Mounting & Equilibration (The "Stability" Phase)

-

Mount the segment vertically in the organ bath. One end to the tissue holder (bottom), the other to the force transducer (top).

-

Resting Tension: Apply 1.0 g (10 mN) of tension.

-

Equilibration: Allow tissue to stabilize for 60 minutes .

-

Wash: Replace buffer every 15 minutes.

-

Why? This washes out endogenous catecholamines and stabilizes the baseline.

-

3. Viability Check

-

Challenge tissue with

M Acetylcholine (ACh) or 60 mM KCl. -

Ensure a robust contraction (>1g) and rapid washout. If response is weak, discard tissue.

4. Aclatonium Dose-Response (Cumulative)

-

Add Aclatonium Napadisilate in cumulative half-log increments (

M to -

Wait for Plateau: Allow the contraction to reach a stable plateau (approx. 30-90 seconds) before adding the next concentration.

-

Stop: When no further increase in tension is observed (Emax).

5. Washout

-

Perform 3-4 rapid washes with fresh Tyrode's solution.

-

Allow 20 minutes of rest before re-testing.

Visualization: Experimental Workflow

Figure 2: Operational workflow for the isolated organ bath assay.

Data Analysis & Interpretation

To ensure scientific integrity, data must be normalized.

-

Raw Data: Measure the height of contraction (grams or mN) from the baseline for each concentration.

-

Normalization: Express the response to Aclatonium as a percentage of the maximal contraction induced by a reference standard (e.g.,

M Acetylcholine) or the tissue's own -

Curve Fitting: Plot Log[Concentration] (x-axis) vs. % Response (y-axis). Fit using a non-linear regression (Sigmoidal Dose-Response, Variable Slope/4-parameter logistic equation).

-

Key Parameters:

Expected Results:

Aclatonium typically exhibits an intrinsic activity (Efficacy) of 0.8 – 1.0 relative to Acetylcholine, with an

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Drifting Baseline | Incomplete equilibration or temperature fluctuation. | Ensure 60 min stabilization. Check water circulator stability. |

| Low Solubility | Napadisilate salt precipitation. | Dissolve stock in 100% DMSO; ensure bath dilution is rapid and turbulent. |

| Tachyphylaxis (Fade) | Receptor desensitization. | Increase wash intervals between curves (from 20 to 30 mins). Use non-cumulative dosing if severe. |

| Spontaneous Activity | Tissue too warm or over-stretched. | Verify 37°C. Reduce resting tension to 0.5g if using rat colon; keep 1.0g for guinea pig ileum. |

References

-

Takayanagi, I., et al. (1983). "Pharmacological differences between aclatonium napadisilate and acetylcholine." Journal of Pharmacobio-Dynamics.

-

National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 6918580, Aclatonium Napadisilate." PubChem.

-

University of Strathclyde. "Organ Bath Pharmacology Protocols." Strathclyde Pharmacology.

-

Broadley, K. J. (1998). "The Langendorff Heart and Organ Bath Preparations." Methods in Molecular Biology.

(Note: Specific deep-link URLs to older papers from the 1980s may require institutional access; PubChem and general methodology links are provided for immediate verification of chemical properties and standard assay conditions.)

Sources

- 1. Aclatonium Napadisilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. What is the mechanism of Aclatonium Napadisilate? [synapse.patsnap.com]

- 3. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparison of the actions of acetylcholine and bradykinin on the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of potency of substance P and related peptides on [3H]-acetylcholine release, and contractile actions, in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aclatonium Napadisilate in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Cholinergic Activity of Aclatonium Napadisilate

Aclatonium napadisilate is a cholinergic agent recognized for its activity as a muscarinic acetylcholine receptor (mAChR) agonist.[1][2] Structurally related to acetylcholine, it is clinically utilized as a spasmolytic agent and to enhance gastrointestinal motility.[2][3] The parasympathetic nervous system relies heavily on muscarinic receptors to orchestrate a multitude of physiological functions, including the contraction of smooth muscle in the gastrointestinal tract, airways, and urinary bladder.[4][5] Consequently, Aclatonium napadisilate presents a valuable pharmacological tool for investigating the nuances of muscarinic receptor signaling and its downstream effects on smooth muscle physiology.

The isolated organ bath is a venerable and powerful in vitro technique that allows for the characterization of drug effects on intact tissues in a controlled environment.[1][5][6][7] By maintaining the physiological integrity of the tissue, this method provides a direct measure of the functional consequences of drug-receptor interactions, such as muscle contraction or relaxation.[8] This application note provides a comprehensive guide for researchers on the utilization of Aclatonium napadisilate in isolated organ bath experiments, with a particular focus on the guinea pig ileum, a classic model for studying cholinergic responses.[9][10]

Mechanism of Action: The Muscarinic M3 Receptor Signaling Cascade

Aclatonium napadisilate exerts its effects by binding to and activating muscarinic acetylcholine receptors. In smooth muscle, the predominant subtype responsible for contraction is the M3 muscarinic receptor.[5] These receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a well-defined signaling cascade.[11][12]

The M3 receptor is coupled to the Gq/11 class of G-proteins.[3][12] Activation of the M3 receptor by an agonist like Aclatonium napadisilate leads to the dissociation of the G-protein subunits. The activated Gαq subunit, in turn, stimulates the enzyme phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The elevated intracellular Ca2+ concentration is a critical event, as Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation enables the interaction between actin and myosin filaments, leading to smooth muscle contraction.

Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

Experimental Protocol: Aclatonium Napadisilate on Isolated Guinea Pig Ileum

This protocol details the steps to determine the concentration-response relationship of Aclatonium napadisilate-induced contractions in isolated guinea pig ileum.

Materials and Solutions

-

Animals: Guinea pig (250-350 g)

-

Aclatonium Napadisilate Stock Solution: Prepare a high concentration stock solution (e.g., 10⁻² M) in distilled water. Subsequent dilutions should be made with Tyrode's solution.

-

Equipment:

-

Isolated organ bath system with temperature control and aeration

-

Isotonic or isometric force transducer

-

Data acquisition system

-

Surgical instruments (scissors, forceps)

-

Cotton or silk thread

-

Petri dish

-

Syringes and needles

-

| Tyrode's Solution Composition | Concentration (mM) |

| NaCl | 137 |

| KCl | 2.7 |

| CaCl₂ | 1.8 |

| MgCl₂ | 1.0 |

| NaHCO₃ | 11.9 |

| NaH₂PO₄ | 0.4 |

| Glucose | 5.5 |

| Table 1: Composition of Tyrode's solution for isolated guinea pig ileum experiments.[10] |

Tissue Preparation and Mounting

-

Humanely euthanize the guinea pig in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Locate the ileocecal junction and carefully dissect a segment of the ileum (approximately 10-15 cm proximal to the cecum).[10]

-

Immediately place the isolated ileum in a petri dish containing fresh, oxygenated Tyrode's solution.[10]

-

Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove any intestinal contents.

-

Cut the ileum into segments of 2-3 cm in length.[10]

-

Tie one end of a segment to a fixed tissue holder and the other end to a force transducer using thread.[10]

-

Mount the tissue in the organ bath chamber containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[10][13] The aeration is crucial to provide sufficient oxygen to the tissue in the absence of hemoglobin.[12]

Equilibration and Viability Check

-

Apply a resting tension of 0.5-1.0 g to the tissue.[10]

-

Allow the tissue to equilibrate for at least 30-60 minutes. During this period, wash the tissue with fresh, pre-warmed Tyrode's solution every 15 minutes to remove metabolic waste products.[10]

-

After equilibration, assess the viability of the tissue by administering a submaximal concentration of a standard agonist, such as acetylcholine (e.g., 10⁻⁶ M) or a high potassium solution (e.g., 80 mM KCl). A robust contractile response indicates a healthy and responsive preparation.

-

Wash the tissue repeatedly with Tyrode's solution until the tension returns to the baseline.

Constructing a Cumulative Concentration-Response Curve

-

Once a stable baseline is re-established, begin the cumulative addition of Aclatonium napadisilate to the organ bath.

-

Start with a low concentration (e.g., 10⁻⁹ M) and wait for the contractile response to reach a stable plateau.

-

Without washing, add the next concentration of Aclatonium napadisilate (typically in half-log or log increments) to the bath.

-

Continue this cumulative addition until the maximum contractile response is achieved and subsequent additions of higher concentrations do not produce a further increase in tension.

-

Record the tension at each concentration.

Caption: Experimental Workflow for Isolated Organ Bath Studies.

Data Analysis and Expected Results

The data obtained from the concentration-response experiment should be plotted with the logarithm of the Aclatonium napadisilate concentration on the x-axis and the contractile response (as a percentage of the maximum response) on the y-axis. This will generate a sigmoidal curve.

The potency of Aclatonium napadisilate is quantified by its EC₅₀ value, which is the molar concentration of the agonist that produces 50% of the maximal response.[11][14] This can be determined by non-linear regression analysis of the concentration-response curve.

| Agonist | Tissue | Reported EC₅₀ (M) |

| Acetylcholine | Guinea Pig Ileum | 7.0 x 10⁻⁸ |

| Carbachol | Guinea Pig Ileum | 2.1 x 10⁻⁸ |

| Carbachol | Guinea Pig Ileal Smooth Muscle Cells | ~7.6 x 10⁻⁶ |

| Table 2: Reported EC₅₀ values for common muscarinic agonists in guinea pig ileum preparations.[10][15][16] |

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following points are critical:

-

Time Control Experiments: Periodically throughout the experiment, re-administer a standard concentration of an agonist (e.g., acetylcholine) to ensure the tissue's responsiveness has not diminished over time.

-

Appropriate Controls: Run parallel experiments with a known muscarinic agonist, such as carbachol, to validate the experimental setup and provide a benchmark for comparison.

-

Reproducibility: Each experiment should be repeated on tissues from multiple animals to ensure the results are consistent and not an artifact of a single preparation.

-

Antagonist Studies: To confirm that the observed effects of Aclatonium napadisilate are indeed mediated by muscarinic receptors, the experiment can be repeated in the presence of a specific muscarinic antagonist, such as atropine. The antagonist should produce a rightward shift in the concentration-response curve, indicative of competitive antagonism.

By adhering to these principles of rigorous experimental design and including appropriate controls, researchers can be confident in the accuracy and significance of their findings.

References

-

Kim, J., et al. (1993). Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini. Research Communications in Chemical Pathology and Pharmacology, 81(1), 119-122. Available at: [Link]

-

RSIS International. (2025). Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium. Available at: [Link]

-

Patsnap Synapse. (n.d.). Aclatonium Napadisilate. Retrieved January 29, 2026, from [Link]

- Rang, H. P., et al. (2019). Rang and Dale's Pharmacology (9th ed.). Elsevier.

-

Norecopa. (2021). Guinea Pig Ileum. Retrieved January 29, 2026, from [Link]

-

Annah, G., et al. (2001). Cholinergic responses of ileal longitudinal muscle under short-lasting exposure to cupric ions. General Physiology and Biophysics, 20(2), 185-198. Available at: [Link]

-

Bolton, T. B. (1979). Mechanisms of action of transmitters and other substances on smooth muscle. Physiological reviews, 59(3), 606-718. Available at: [Link]

-

Unno, T., et al. (2006). M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice. British journal of pharmacology, 148(1), 98-109. Available at: [Link]

-

Watts, S. W., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of visualized experiments : JoVE, (95), 52324. Available at: [Link]

- Goyal, R. K. (1989). Muscarinic receptor subtypes. Physiology and clinical implications. The New England journal of medicine, 321(15), 1022-1029.

-

University of Strathclyde. (n.d.). Guinea Pig Ileum. Retrieved January 29, 2026, from [Link]

-

Kudlak, M., & Tadi, P. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. Available at: [Link]

- Taylor, D. A., & Fleming, W. W. (2001). The isolated tissue bath: a history of the methodology. The Pharmacologist, 43(3), 115-121.

-

Monash University. (2020). Pharmacology – Working with isolated tissue preparations. Available at: [Link]

-

DrugFuture. (n.d.). Aclatonium Napadisilate. Retrieved January 29, 2026, from [Link]

-

Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290. Available at: [Link]

- Jespersen, B., et al. (2015). The isolated tissue bath: a classic method for pharmacological research. Journal of visualized experiments : JoVE, (95), 52324.

-

Vane, J. R. (1964). The use of isolated organs for detecting active substances in the circulating blood. British journal of pharmacology and chemotherapy, 23(2), 360-373. Available at: [Link]

-

YouTube. (2022). Smooth Muscle Function Measurement. JoVE. Available at: [Link]

-

REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved January 29, 2026, from [Link]

Sources

- 1. Observations on 'fade': a complication of the contractile response of smooth muscle to a large dose of an agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guinea Pig Ileum [sheffbp.co.uk]

- 6. wisdomlib.org [wisdomlib.org]

- 7. youtube.com [youtube.com]

- 8. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of AH 21-132 in guinea-pig isolated ileum and taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 12. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsisinternational.org [rsisinternational.org]

- 15. Cholinergic responses of ileal longitudinal muscle under short-lasting exposure to cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

Application Notes and Protocols: Experimental Design for Aclatonium Napadisilate Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclatonium napadisilate is a neuroactive agent under investigation for its potential in treating neurological disorders such as motor neuron diseases and certain neuropathies.[1] It is described as modulating neural activity by inhibiting excessive neural firing.[1] One source suggests it enhances the inhibitory action of gamma-aminobutyric acid (GABA) by interacting with GABA-B receptors.[2] As a quaternary ammonium compound, its pharmacokinetic (PK) profile is of significant interest for determining optimal dosing regimens and understanding its absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed guide for designing and conducting preclinical and clinical pharmacokinetic studies for Aclatonium napadisilate, adhering to international regulatory standards.

Physicochemical Properties of Aclatonium Napadisilate

A summary of the key physicochemical properties of Aclatonium napadisilate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C30H46N2O14S2 | [3] |

| Molecular Weight | 722.8 g/mol | [3] |

| Structure | Bis(2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium);naphthalene-1,5-disulfonate | [3] |

Part 1: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The method must accurately and precisely quantify Aclatonium napadisilate in biological matrices such as plasma, urine, and potentially tissues.

Method Development

The development of a bioanalytical method should focus on defining the design, operating conditions, and suitability of the method for its intended purpose.[4] Key considerations for Aclatonium napadisilate include:

-

Analyte and Internal Standard (IS) Selection: The active moiety is Aclatonium. A stable, isotopically labeled version of Aclatonium would be an ideal internal standard.

-

Sample Preparation: Due to its quaternary ammonium structure, Aclatonium napadisilate is highly polar. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will likely be necessary to remove interfering substances from the biological matrix.

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode chromatography approach may be more suitable than traditional reversed-phase chromatography for retaining and separating this polar compound.

-

Detection: Tandem mass spectrometry (LC-MS/MS) is the preferred detection method due to its high sensitivity and selectivity.

Method Validation

Full bioanalytical method validation is required to ensure the reliability of the analytical results.[4] The validation must be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are harmonized under the International Council for Harmonisation (ICH) M10 guideline.[4][5][6][7][8]

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria (based on ICH M10) |